Product packaging for Methyl benzo[h]quinoline-2-carboxylate(Cat. No.:)

Methyl benzo[h]quinoline-2-carboxylate

Cat. No.: B15220839
M. Wt: 237.25 g/mol
InChI Key: MAZZACFUKKQBRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl benzo[h]quinoline-2-carboxylate is a versatile benzoquinoline derivative that serves as a key synthetic intermediate and potential pharmacophore in chemical and pharmaceutical research. The benzo[h]quinoline scaffold is a prominent structural motif in medicinal chemistry, with derivatives being extensively investigated for their diverse biological activities, including significant anticancer properties . This specific ester compound is part of a class of molecules known for their utility in the development of new synthetic methodologies and as ligands in metal-catalyzed reactions . Its structure is closely related to other carboxylate esters that have been used in the synthesis of complex heterocyclic systems, such as benzoimidazolylquinolines, which are of interest for their fluorescence properties and potential as optical materials . Furthermore, the benzoquinoline core is recognized for its ability to participate in inter- and intramolecular interactions, such as hydrogen bonding and π-stacking, which are crucial for the design of supramolecular structures and for understanding molecular assembly in the solid state . As a research chemical, this compound provides a valuable building block for chemists exploring these areas. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H11NO2 B15220839 Methyl benzo[h]quinoline-2-carboxylate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H11NO2

Molecular Weight

237.25 g/mol

IUPAC Name

methyl benzo[h]quinoline-2-carboxylate

InChI

InChI=1S/C15H11NO2/c1-18-15(17)13-9-8-11-7-6-10-4-2-3-5-12(10)14(11)16-13/h2-9H,1H3

InChI Key

MAZZACFUKKQBRG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC2=C(C=CC3=CC=CC=C32)C=C1

Origin of Product

United States

Advanced Synthetic Methodologies for Methyl Benzo H Quinoline 2 Carboxylate and Analogues

Strategic Approaches to the Benzo[h]quinoline (B1196314) Core Construction

One-Pot and Multi-Component Cyclization Reactions for Benzo[h]quinolines

One-pot and multi-component reactions (MCRs) represent a highly efficient strategy for the synthesis of complex molecules like benzo[h]quinolines from simple starting materials in a single operation, avoiding the isolation of intermediates. mdpi.comnih.gov These reactions are characterized by their high bond-forming efficiency and convergence.

A plausible one-pot approach to benzo[h]quinoline-2-carboxylates can be extrapolated from established protocols for quinoline-2-carboxylates. mdpi.com For instance, a reaction involving a derivative of 1-naphthylamine (B1663977), a β-nitroacrylate, and a suitable base in an appropriate solvent could directly afford the benzo[h]quinoline core with the desired ester functionality at the 2-position. The reaction likely proceeds through a cascade of reactions including Michael addition, intramolecular cyclization, and subsequent aromatization.

Another relevant multi-component strategy involves the reaction of an aromatic aldehyde, malononitrile, and a 1-tetralone (B52770) derivative in the presence of ammonium (B1175870) acetate. mdpi.com This approach has been successfully employed for the synthesis of 2-amino-5,6-dihydrobenzo[h]quinoline-3-carbonitrile derivatives. While this yields a different substitution pattern, it highlights the power of MCRs in constructing the benzo[h]quinoline skeleton. A modification of this approach, potentially using a glyoxylate (B1226380) derivative in place of malononitrile, could theoretically lead to the desired 2-carboxylate functionality.

A study on the synthesis of 2,3,4-trisubstituted benzo[h]quinolines demonstrated a one-pot reaction of a mercaptoacetate (B1236969) derivative, naphthalen-1-amine, and a base, yielding the benzo[h]quinoline core. nih.gov Although this method introduces other substituents, it underscores the feasibility of one-pot cyclizations for this heterocyclic system.

Table 1: Examples of One-Pot and Multi-Component Reactions for Benzo[h]quinoline and Quinoline (B57606) Synthesis
Reaction TypeStarting MaterialsKey Reagents/CatalystsProduct TypeReference
Multi-componentAromatic aldehyde, Malononitrile, 1-TetraloneAmmonium acetate, Acetic acid2-Amino-5,6-dihydrobenzo[h]quinoline-3-carbonitrile mdpi.com
One-potβ-Nitroacrylates, 2-AminobenzaldehydesBEMP (solid base)Quinoline-2-carboxylates mdpi.com
One-potMercaptoacetate, Naphthalen-1-amine, TriethylamineBase2,3,4-Trisubstituted benzo[h]quinolines nih.gov

Metal-Catalyzed Coupling and Annulation Protocols for Quinoline/Benzo[h]quinoline Synthesis

Transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, offering mild reaction conditions and high functional group tolerance. Various metal-catalyzed cross-coupling and annulation strategies have been developed for the synthesis of quinolines and can be conceptually extended to benzo[h]quinolines.

The Friedländer annulation, a classical method for quinoline synthesis, involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. wikipedia.orgclockss.orgorganic-chemistry.orgorganic-chemistry.org This reaction can be catalyzed by various metals, including palladium and nickel, as well as by Lewis acids and Brønsted acids. clockss.org For the synthesis of Methyl benzo[h]quinoline-2-carboxylate, a potential Friedländer approach would involve the reaction of 1-amino-2-naphthaldehyde with methyl pyruvate (B1213749), catalyzed by a suitable metal or acid catalyst. The regioselectivity of this reaction is a critical aspect, and modern catalysts have been developed to control it effectively. organic-chemistry.org

Recent advances have also focused on direct C-H functionalization and annulation reactions. nih.govresearchgate.net For instance, rhodium-catalyzed C-H activation has been utilized for the synthesis of quinoline derivatives. nih.gov A hypothetical metal-catalyzed [4+2] annulation between a 1-naphthylamine derivative and a suitable C2-synthon bearing the methyl carboxylate group could provide a direct route to the target molecule.

While direct metal-catalyzed synthesis of this compound is not extensively reported, the principles established for quinoline synthesis provide a strong foundation for developing such methodologies. The choice of metal catalyst, ligands, and reaction conditions is crucial for achieving high efficiency and regioselectivity.

Table 2: Metal-Catalyzed Approaches to Quinoline Synthesis
Reaction TypeStarting MaterialsCatalystProduct TypeReference
Friedländer Annulation2-Aminobenzophenone, Ethyl acetoacetateMetal hydrogen sulfates (e.g., Al(HSO4)3)Polysubstituted quinolines clockss.org
C-H Functionalization/AnnulationN-phenyl pyridinecarboxamides, ThiophenesRh(III)C3-Heteroarylated quinolines nih.gov
Modified Friedländer Synthesis2-Aminobenzyl alcohol, KetonesCuCl2/KOHSubstituted quinolines researchgate.net

Microwave-Assisted and Green Chemistry Approaches in Benzo[h]quinoline Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. bris.ac.uk These advantages align well with the principles of green chemistry, which emphasize energy efficiency and waste reduction.

The application of microwave irradiation to the synthesis of benzo[h]quinolines can significantly enhance the efficiency of various synthetic protocols, including multicomponent reactions and metal-catalyzed cyclizations. mdpi.com For example, a one-pot multicomponent synthesis of methoxybenzo[h]quinoline-3-carbonitrile derivatives has been successfully performed under reflux conditions, and such a reaction is a prime candidate for optimization using microwave heating to potentially reduce the 5-hour reaction time. mdpi.com

Green chemistry principles also encourage the use of environmentally benign solvents and catalysts. The Friedländer synthesis, for instance, has been performed under solvent-free conditions using solid acid catalysts like metal hydrogen sulfates, which are often recyclable and easy to handle. clockss.org The combination of microwave irradiation and solvent-free conditions can lead to highly efficient and environmentally friendly synthetic processes.

While specific microwave-assisted syntheses of this compound are not prominently featured in the literature, the successful application of this technology to the synthesis of a wide range of quinoline derivatives strongly suggests its potential for the efficient construction of the benzo[h]quinoline core.

Functionalization and Derivatization from Precursors to Benzo[h]quinoline Carboxylates

Once the benzo[h]quinoline core is established, the introduction or modification of the methyl carboxylate group at the 2-position is the next critical step. This can be achieved through direct esterification of a carboxylic acid precursor or through carboxylation of the benzo[h]quinoline ring followed by esterification.

Esterification and Carboxylation Routes to this compound

The most straightforward route to this compound is the esterification of the corresponding benzo[h]quinoline-2-carboxylic acid. This classic transformation can be achieved using several standard methods. Fischer esterification, involving the reaction of the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst (e.g., sulfuric acid, hydrochloric acid), is a common and effective method.

Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with methanol. ajchem-a.com This two-step procedure is often high-yielding and avoids the equilibrium limitations of Fischer esterification. The use of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC), is another effective method for promoting ester formation.

Direct carboxylation of the benzo[h]quinoline ring at the 2-position, followed by esterification, presents a more convergent approach. Metal-catalyzed carboxylation reactions using carbon dioxide as a C1 source are of particular interest from a green chemistry perspective. mdpi.com While the direct C2-carboxylation of benzo[h]quinoline is a challenging transformation due to the electronic nature of the ring system, advancements in C-H functionalization catalysis may provide future pathways. nih.govresearchgate.net

Selective Functionalization of Quinoline and Benzo[h]quinoline Ring Systems

The selective functionalization of the benzo[h]quinoline ring system is crucial for creating a diverse range of analogues. The reactivity of the different positions on the heterocyclic core is influenced by the electronic effects of the nitrogen atom and the fused benzene (B151609) rings.

The C2 and C4 positions of the quinoline ring are generally the most reactive towards nucleophilic attack, especially when the nitrogen is quaternized or in the form of an N-oxide. rsc.org This reactivity can be exploited to introduce various functional groups. Conversely, electrophilic substitution typically occurs on the benzene ring portion of the molecule.

Metal-catalyzed C-H functionalization has emerged as a powerful tool for the regioselective introduction of substituents onto the quinoline and benzo[h]quinoline scaffolds. nih.govresearchgate.net By choosing the appropriate catalyst and directing group, it is possible to target specific C-H bonds for functionalization, including those at positions that are difficult to access through classical methods. For instance, iridium-catalyzed borylation has been shown to selectively functionalize the C3 position of quinoline. nih.gov

Friedländer Condensation and Related Cyclization Pathways

The Friedländer synthesis is a direct and efficient method for constructing quinoline rings, which can be adapted for the benzo[h]quinoline system. eurekaselect.com The reaction involves an acid- or base-catalyzed condensation between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group, followed by a cyclodehydration. researchgate.net

For the synthesis of this compound, the required precursors would be 1-amino-2-naphthaldehyde and a pyruvate ester, such as methyl pyruvate. The reaction proceeds through an initial aldol-type condensation or Schiff base formation, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic benzo[h]quinoline ring system. The use of methyl pyruvate directly installs the required methyl ester at the 2-position of the newly formed ring. The reaction's versatility allows for various catalysts, including Brønsted acids, Lewis acids, and bases, to facilitate the transformation. eurekaselect.com

A significant challenge with the classic Friedländer synthesis can be the limited availability of the required 2-aminoaryl aldehyde precursors. nih.gov To address this, modifications have been developed, such as the in situ reduction of more accessible 2-nitroaryl aldehydes using reagents like iron in acetic acid, followed by the domino Friedländer heterocyclization. nih.gov

A related pathway for producing quinoline carboxylic acids is the Pfitzinger reaction (also known as the Pfitzinger-Borsche reaction). wikipedia.orgresearchgate.net This reaction involves the condensation of isatin (B1672199) or its derivatives with a carbonyl compound in the presence of a base. wikipedia.org The reaction of a benz[g]isatin with a methyl ketone under Pfitzinger conditions would yield a benzo[h]quinoline-4-carboxylic acid. While this pathway generates a constitutional isomer of the target compound, it represents an important related cyclization strategy for accessing the benzo[h]quinoline carboxylic acid scaffold. researchgate.netjocpr.com

2-Aminoaryl Carbonylα-Methylene CompoundCatalyst/ConditionsProductYield (%)Reference
2-AminobenzaldehydeEthyl acetoacetateAcOHEthyl 2-methylquinoline-3-carboxylate~100% nih.gov
2-AminobenzophenoneEthyl acetoacetateAl(HSO₄)₃, 70°CEthyl 2-methyl-4-phenylquinoline-3-carboxylate92% eurekaselect.com
2-Amino-5-bromobenzaldehydeEthyl acetoacetateHCl, H₂OEthyl 6-bromo-2-methylquinoline-3-carboxylate95% researchgate.net
2-AminonicotinaldehydeAcetophenoneTABO, Toluene, 110°C2-Phenyl-1,8-naphthyridine91% organic-chemistry.org

Vilsmeier Reagent Applications in Benzo[h]quinoline Synthesis

The Vilsmeier-Haack reaction is a powerful synthetic tool used for the formylation of electron-rich aromatic compounds and for the construction of heterocyclic systems. ijpcbs.comwikipedia.orgorganic-chemistry.org The key reagent, the Vilsmeier reagent, is an electrophilic chloroiminium ion typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃). wikipedia.org

A primary application in quinoline synthesis is the Vilsmeier-Haack cyclization of N-arylacetamides. semanticscholar.org To construct the benzo[h]quinoline skeleton, this methodology is applied to N-(1-naphthyl)acetamide. The reaction with the Vilsmeier reagent (POCl₃/DMF) at elevated temperatures induces a regioselective cyclization to furnish a 2-chloro-3-formylbenzo[h]quinoline intermediate. chemijournal.comresearchgate.net This reaction proceeds via the formation of a Vilsmeier-Haack complex which acts as the electrophile, attacking the electron-rich naphthalene (B1677914) ring, followed by cyclization and dehydration.

The resulting 2-chloro-3-formylbenzo[h]quinoline is a highly valuable and versatile synthetic intermediate. nih.gov The two reactive sites, the formyl group at the 3-position and the chloro group at the 2-position, allow for extensive subsequent functionalization.

The 2-chloro group can be displaced by various nucleophiles or can be hydrolyzed to the corresponding quinolinone. elixirpublishers.com

The 3-formyl group can undergo a range of transformations, including oxidation to a carboxylic acid. ias.ac.in

For instance, treatment of 2-chloro-3-formylquinolines can lead to 2-methoxyquinoline-3-carboxylic acids under specific Cannizzaro reaction conditions. ias.ac.in This demonstrates a potential, albeit indirect, pathway from the Vilsmeier-Haack product to a quinoline carboxylate analogue. This strategy highlights the utility of the Vilsmeier reagent in building the core heterocyclic ring, which can then be elaborated to produce a variety of substituted benzo[h]quinoline analogues.

SubstrateReagentsConditionsProductYield (%)Reference
AcetanilidePOCl₃, DMF0-5°C, then 80-90°C2-Chloro-3-formylquinolineGood chemijournal.com
N-(p-tolyl)acetamidePOCl₃, DMFHeat2-Chloro-6-methyl-3-formylquinolineGood nih.gov
N-(o-tolyl)acetamidePOCl₃, DMF80-90°C, 4-10h2-Chloro-8-methyl-3-formylquinoline60-80% chemijournal.com
N-(4-chlorophenyl)acetamidePOCl₃, DMFHeat2,6-Dichloro-3-formylquinolineModerate nih.gov

Mechanistic Elucidation of Chemical Transformations

Detailed Reaction Mechanisms of Benzo[h]quinoline (B1196314) Ring Formation

The formation of the fused heterocyclic ring system of benzo[h]quinolines can be accomplished through various synthetic strategies, each with a distinct reaction mechanism. Key methods include the Combes, Doebner-von Miller, and Friedländer syntheses.

Combes Synthesis: This method involves the condensation of a primary arylamine with a β-diketone under acidic conditions. chempedia.infodrugfuture.com For the synthesis of a benzo[h]quinoline, naphthalen-1-amine would serve as the arylamine. The mechanism proceeds in three main stages:

Enamine Formation: The reaction initiates with the acid-catalyzed condensation of the arylamine and the β-diketone to form an enamine intermediate. chempedia.info

Schiff Base Tautomerization: The enamine tautomerizes to a Schiff base. wikipedia.org

Cyclodehydration: The crucial ring-closing step, which is also the rate-determining step, is an intramolecular electrophilic aromatic annulation. wikipedia.org Subsequent proton transfer and dehydration yield the final substituted benzo[h]quinoline. wikipedia.org

Doebner-von Miller Reaction: This reaction synthesizes quinolines from an aniline (B41778) (or a naphthylamine for benzoquinolines) and α,β-unsaturated carbonyl compounds. wikipedia.org The reaction is catalyzed by strong acids and often involves an oxidizing agent. iipseries.org The mechanism is complex and has been a subject of debate. wikipedia.org A proposed pathway involves:

Conjugate Addition: A nucleophilic 1,4-addition (Michael addition) of the naphthylamine to the α,β-unsaturated carbonyl compound. wikipedia.org

Cyclization and Dehydration: The resulting intermediate undergoes an acid-catalyzed intramolecular cyclization followed by dehydration.

Oxidation: The dihydrobenzoquinoline intermediate is then oxidized to the aromatic benzo[h]quinoline product. iipseries.org Isotope-labeling studies have suggested a fragmentation-recombination mechanism, where the initial adduct fragments into an imine and a saturated ketone, which then recombine to form the product. wikipedia.orgnih.gov

Friedländer Annulation: The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group (e.g., a ketone or ester). wikipedia.orgorganic-chemistry.org To produce Methyl benzo[h]quinoline-2-carboxylate, 1-amino-2-naphthaldehyde would react with methyl pyruvate (B1213749). Two primary mechanistic pathways are considered viable:

Pathway 1 (Aldol First): The reaction begins with an aldol (B89426) condensation between the two carbonyl compounds. The resulting α,β-unsaturated carbonyl intermediate then forms a Schiff base with the amino group, followed by cyclization and dehydration. wikipedia.org

Pathway 2 (Schiff Base First): The initial step is the formation of a Schiff base between the 2-aminoaryl carbonyl and the amine. This is followed by an intramolecular aldol-type condensation to form an intermediate which then eliminates water to yield the quinoline (B57606) ring. wikipedia.org The reaction can be catalyzed by either acids or bases. researchgate.netorganicreactions.org

Interactive Table: Comparison of Benzo[h]quinoline Synthesis Mechanisms
Synthesis MethodStarting MaterialsKey IntermediatesCatalystKey Mechanistic Steps
Combes Synthesis Naphthalen-1-amine + β-diketoneEnamine, Schiff baseAcid (e.g., H₂SO₄)Condensation, Tautomerization, Electrophilic Annulation, Dehydration chempedia.infowikipedia.org
Doebner-von Miller Naphthalen-1-amine + α,β-Unsaturated CarbonylAmine-ketone adduct, ImineAcid + OxidantConjugate Addition, Cyclization, Dehydration, Oxidation wikipedia.org
Friedländer Annulation 1-Amino-2-naphthaldehyde + α-Methylene CarbonylAldol adduct, Schiff baseAcid or BaseAldol Condensation, Schiff Base Formation, Cyclodehydration wikipedia.org

Investigation of Regioselectivity and Stereoselectivity in Synthesis and Derivatization

Regioselectivity is a significant consideration in the synthesis of substituted benzo[h]quinolines, particularly when using unsymmetrical reactants.

In the Combes synthesis , the use of an unsymmetrical β-diketone with a substituted naphthalen-1-amine can lead to the formation of two possible regioisomers. Studies have shown that both steric and electronic effects of the substituents play a critical role in directing the outcome of the electrophilic aromatic annulation step. wikipedia.org For instance, increasing the steric bulk on the diketone's R group was found to favor the formation of 2-substituted quinolines. wikipedia.org The electronic properties of substituents on the aniline ring (e.g., methoxy (B1213986) vs. chloro groups) also influence the final product ratio. wikipedia.org

The Friedländer synthesis also presents regioselectivity challenges when an unsymmetrical ketone is reacted with the 2-aminoaryl aldehyde. nih.gov The initial condensation can occur at either of the two α-carbons of the ketone, leading to different isomers. The choice of catalyst (acidic vs. basic) and reaction conditions can be tuned to favor the formation of a specific regioisomer. researchgate.net For example, a one-pot regioselective Friedländer synthesis of 2-methyl-3-acyl quinolines has been developed using calcium triflate as a catalyst, which controls the reaction pathway. tandfonline.com

Stereoselectivity is primarily relevant in the derivatization of the pre-formed benzo[h]quinoline ring or in syntheses that create chiral centers. While the core ring-forming reactions discussed are focused on creating an aromatic system, subsequent reactions on the side chains or reduction of the heterocyclic ring can generate stereocenters, where the approach of reagents will be dictated by the existing steric and electronic environment of the molecule.

Identification and Analysis of Reaction Intermediates and Transition States

The elucidation of reaction mechanisms relies heavily on the identification and characterization of transient species like intermediates and the understanding of high-energy transition states.

For the Combes synthesis , the key intermediates are the enamine formed from the initial condensation of the arylamine and the β-diketone, and the subsequent Schiff base that undergoes the ring-closing cyclization. chempedia.infowikipedia.org The rate-determining step is the annulation, meaning the transition state for this electrophilic aromatic substitution is the highest point on the energy profile. wikipedia.org

In the Doebner-von Miller reaction , the mechanism involves an initial Michael-type adduct. wikipedia.org A proposed fragmentation-recombination mechanism suggests that this adduct can fragment into an imine and a saturated ketone. wikipedia.orgnih.gov These fragments then recombine to form a conjugated imine intermediate which undergoes further reaction and cyclization. wikipedia.org

The Friedländer synthesis proceeds through either an aldol adduct or a Schiff base as the primary intermediate, depending on which of the two viable mechanistic pathways is followed. wikipedia.org In the first pathway, the aldol adduct (3) is formed, which then dehydrates and cyclizes. In the second pathway, a Schiff base (5) is the initial intermediate, which then undergoes an intramolecular aldol reaction. wikipedia.org The transition states would correspond to the highest energy barriers in these condensation and cyclization steps. Computational studies using methods like Density Functional Theory (DFT) can be employed to model these intermediates and transition states, providing insight into their relative energies and geometries. nih.govmdpi.com

Kinetic and Thermodynamic Considerations Governing Benzo[h]quinoline Reactivity

The rate and outcome of benzo[h]quinoline synthesis are governed by kinetic and thermodynamic principles.

Interactive Table: Kinetic and Thermodynamic Factors in Benzo[h]quinoline Synthesis
Synthesis MethodRate-Determining StepThermodynamic Driving ForceKey Factors Influencing Control
Combes Synthesis Electrophilic Aromatic Annulation wikipedia.orgFormation of stable aromatic ringSteric and electronic effects of substituents. wikipedia.org
Doebner-von Miller Complex; involves multiple stepsFormation of stable aromatic ringOxidant strength, acid concentration.
Friedländer Annulation Initial Aldol or Schiff Base Condensation wikipedia.orgFormation of stable aromatic ringCatalyst choice (acid/base), temperature, reaction time. researchgate.net

Sophisticated Spectroscopic and Structural Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the cornerstone for elucidating the molecular structure of Methyl benzo[h]quinoline-2-carboxylate in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

One-dimensional (1D) and two-dimensional (2D) NMR experiments are indispensable for the complete structural assignment of this compound.

¹H NMR: The ¹H NMR spectrum reveals the chemical shifts and coupling patterns of all hydrogen atoms. The aromatic protons of the benzo[h]quinoline (B1196314) core are expected to appear in the downfield region (typically δ 7.0-9.5 ppm) due to the deshielding effects of the aromatic rings. The methyl ester protons (-OCH₃) would present as a distinct singlet in the upfield region (around δ 4.0 ppm).

¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. Key signals include the carbonyl carbon of the ester group (δ ~165 ppm), the sp²-hybridized carbons of the fused aromatic system, and the sp³-hybridized carbon of the methyl group. ualberta.ca

2D NMR: Two-dimensional techniques are crucial for establishing connectivity.

COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other within the ring system. sdsu.edu

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). sdsu.edu

A summary of expected NMR data is presented below.

TechniqueExpected Information for this compound
¹H NMRSignals for aromatic protons (downfield), distinct singlet for methyl ester protons.
¹³C NMRSignals for ester carbonyl carbon, aromatic carbons, and methyl carbon.
COSYCorrelations between adjacent protons on the aromatic rings.
HMQC/HSQCDirect one-bond correlations between protons and their attached carbons.
HMBCLong-range (2-3 bond) correlations confirming the connectivity of the fused rings and the position of the ester group.

While the core benzo[h]quinoline system is largely planar, the orientation of the methyl carboxylate group and any substituents on derivatives can lead to different conformational preferences. The conformation of the ester substituent relative to the quinoline (B57606) ring can be investigated using advanced NMR techniques. For instance, in derivatives of similar compounds, the methyl group of an ester substituent has been observed to adopt specific conformations. mdpi.com Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to determine the through-space proximity of protons, providing insight into the preferred three-dimensional structure and steric interactions within the molecule.

Single-Crystal X-ray Diffraction for Absolute Molecular Architecture

Single-crystal X-ray diffraction provides the most definitive and unambiguous determination of a molecule's three-dimensional structure in the solid state. nih.gov This technique yields precise data on bond lengths, bond angles, and torsion angles, confirming the planarity of the fused aromatic system and the exact geometry of the methyl carboxylate substituent. chemmethod.com The resulting crystal structure reveals how molecules pack together in the crystal lattice, stabilized by intermolecular interactions such as van der Waals forces. For related quinoline derivatives, this method has been used to determine crystal systems, space groups, and unit cell dimensions, providing a complete picture of the molecular architecture. mdpi.comhelsinki.fi

Crystallographic ParameterInformation Provided
Crystal SystemThe basic geometric framework of the crystal (e.g., monoclinic, triclinic). mdpi.com
Space GroupThe symmetry elements present within the crystal lattice. mdpi.com
Unit Cell Dimensions (a, b, c, α, β, γ)The precise dimensions of the repeating unit of the crystal. mdpi.com
Bond Lengths & AnglesExact measurements of interatomic distances and angles.
Molecular PackingArrangement of molecules relative to each other in the solid state.

Advanced Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, serves as a molecular fingerprinting technique by probing the vibrational modes of a molecule's functional groups. For this compound, these spectra would exhibit characteristic bands confirming its key structural features. The data obtained from these techniques are valuable for structural confirmation and quality control. mdpi.com

Key expected vibrational frequencies include:

C=O Stretching: A strong, prominent band in the FTIR spectrum, typically around 1700-1730 cm⁻¹, corresponding to the carbonyl group of the ester.

C-O Stretching: Bands associated with the C-O single bonds of the ester group.

Aromatic C=C and C=N Stretching: A series of bands in the 1450-1620 cm⁻¹ region, characteristic of the benzo[h]quinoline ring system. beilstein-journals.org

Aromatic C-H Stretching: Signals typically observed above 3000 cm⁻¹.

C-H Bending: Vibrations in the fingerprint region that are characteristic of the substitution pattern on the aromatic rings. beilstein-journals.org

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Photophysical Properties

Electronic spectroscopy provides insight into the photophysical properties of a molecule, which are dictated by its electronic structure.

UV-Visible (UV-Vis) Spectroscopy: Due to its extensive conjugated π-electron system, this compound is expected to absorb ultraviolet and possibly visible light. mdpi.com The UV-Vis spectrum would show characteristic absorption bands corresponding to π→π* and n→π* electronic transitions within the aromatic framework. The positions and intensities of these bands are sensitive to the molecular structure and solvent environment.

Fluorescence Spectroscopy: Many polycyclic aromatic nitrogen heterocycles, including benzoquinoline derivatives, are known to be fluorescent. duke.edu Upon excitation at an appropriate wavelength, this compound may exhibit fluorescence emission. Characterization of this emission, including its wavelength, quantum yield, and lifetime, provides crucial information about the molecule's behavior in its excited state and its potential for applications in materials science or as a fluorescent probe. Studies on related compounds like 10-hydroxybenzo[h]quinoline (B48255) have explored their fluorescence properties in detail. nih.gov

High-Resolution Mass Spectrometry (HRMS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Molecular Formula and Purity

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as assessing its purity.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z). mdpi.combeilstein-journals.org This precision allows for the unambiguous determination of the molecular formula. For this compound, the expected molecular formula is C₁₅H₁₁NO₂. HRMS would confirm this by matching the experimental mass to the calculated exact mass (Monoisotopic Mass: 249.07898 g/mol ).

Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.gov It is highly effective for assessing the purity of a sample. The mass spectrometer fragments the molecule upon ionization, producing a characteristic fragmentation pattern that can be used as a structural fingerprint to confirm the identity of the compound and any potential impurities. Plausible fragment ions for this compound would include the loss of the methoxy (B1213986) group (-•OCH₃) or the entire methyl carboxylate group (-•COOCH₃).

Computational Chemistry and Quantum Mechanical Investigations

Density Functional Theory (DFT) Applications for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure and equilibrium geometry of molecules. scirp.orgscirp.org For complex heterocyclic systems like Methyl benzo[h]quinoline-2-carboxylate, DFT methods, such as B3LYP combined with basis sets like 6-31+G(d,p), are employed to predict molecular properties. scirp.orgscirp.org

The primary application of DFT in this context is geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. scirp.orgresearchgate.net For instance, in studies of related phenyl quinoline-2-carboxylate derivatives, DFT calculations were used to find the optimized molecular structure, predicting bond lengths, bond angles, and dihedral angles. researchgate.net These calculations revealed the twist angle between the quinoline (B57606) and phenyl rings, a key conformational feature. researchgate.net Such an analysis for this compound would similarly elucidate the planarity of the fused ring system and the orientation of the methyl carboxylate group.

Beyond structure, DFT provides crucial insights into the electronic properties. Calculations can determine the distribution of electron density, molecular orbital energies, and the dipole moment, which dictates the molecule's polarity. scirp.org A DFT study on the parent quinoline molecule, for example, successfully calculated its dipole moment and rotational constants, showing good agreement with experimental data. scirp.orgscirp.org These fundamental electronic parameters are vital for understanding the molecule's behavior in various chemical environments.

Time-Dependent DFT (TD-DFT) for Excited State Properties and Photophysical Behavior

To understand how molecules like this compound interact with light, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used computational tool. rsc.orgacs.org This method allows for the calculation of electronic excited states, providing information on absorption and emission spectra. rsc.org

TD-DFT calculations can predict the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax) in a UV-Vis spectrum, and the oscillator strengths, which relate to the intensity of these absorptions. rsc.orgnih.gov For example, in a study on new benzo[h]quinolin-10-ol derivatives, TD-DFT calculations were performed to estimate the electronic transitions and UV-Vis spectra of the dyes adsorbed on a TiO2 surface. nih.gov Similarly, theoretical studies on monosubstituted quinolines have used TD-DFT to explore how changes in molecular structure modulate photobasicity, a key photochemical function. chemrxiv.org

For this compound, TD-DFT could be used to:

Predict its UV-Vis absorption spectrum.

Identify the nature of the electronic transitions (e.g., π→π* or n→π*).

Analyze how the electronic structure changes upon excitation from the ground state (S₀) to the first excited state (S₁).

Investigate potential photophysical phenomena such as fluorescence or phosphorescence by mapping the potential energy surfaces of the excited states.

These theoretical predictions are invaluable for designing molecules with specific optical properties for applications in materials science, such as in organic light-emitting diodes (OLEDs) or as fluorescent probes. researchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity and Electronic Transitions

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netrsc.orgnih.gov The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. researchgate.net The energy and spatial distribution of these orbitals are critical in predicting a molecule's reactivity and its electronic transition properties. researchgate.netresearchgate.net

The energy of the HOMO is related to the ionization potential (the ease of removing an electron), while the LUMO energy is related to the electron affinity (the ability to accept an electron). The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial descriptor of molecular stability and reactivity. researchgate.net A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more polarizable and reactive. researchgate.net

In the context of quinoline derivatives, FMO analysis has been used to understand the consequences of chemical modifications. researchgate.net For this compound, the HOMO is expected to be delocalized over the electron-rich benzo[h]quinoline (B1196314) ring system, while the LUMO would also be distributed across this π-conjugated system. The electron-withdrawing carboxylate group would likely lower the energy of both the HOMO and LUMO compared to the unsubstituted parent molecule.

Below is a table with representative FMO data calculated for the parent quinoline molecule using DFT, which illustrates the typical energy values and resulting gap.

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (ΔE) (eV)
Quinoline scirp.org-6.646-1.8164.83

Natural Bond Orbital (NBO) Analysis and Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity Sites

Natural Bond Orbital (NBO) analysis and Molecular Electrostatic Potential (MEP) mapping are two computational tools that provide a detailed, intuitive picture of electron distribution and its consequences for chemical reactivity.

MEP mapping visualizes the electrostatic potential on the electron density surface of a molecule. It provides a color-coded map where different colors represent different values of the electrostatic potential. researchgate.net

Red regions indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. These are typically found around electronegative atoms like oxygen or nitrogen.

Blue regions indicate positive electrostatic potential, which is electron-poor, and are prone to nucleophilic attack. These are often located around hydrogen atoms.

Green regions represent neutral or weakly polarized areas.

For substituted quinolines, MEP maps clearly identify the nitrogen atom and any carbonyl oxygens as centers of negative potential, while hydrogen atoms on the aromatic rings are sites of positive potential. researchgate.net An MEP map of this compound would highlight the quinoline nitrogen and the two oxygen atoms of the ester group as the most negative potential sites, making them targets for electrophiles and hydrogen bond donors.

Molecular Dynamics Simulations (e.g., Car-Parrinello) for Dynamic Behavior and Interactions

While DFT calculations typically focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. Ab initio MD methods, such as Car-Parrinello Molecular Dynamics (CPMD), combine quantum mechanical calculations of forces with classical equations of motion, allowing for the simulation of molecular movement, vibrational dynamics, and chemical reactions without relying on empirical force fields. mdpi.comwikipedia.orggithub.io

A notable study employed CPMD to investigate the intra- and intermolecular interactions in a complex of a benzo[h]quinoline derivative (10-hydroxybenzo[h]quinoline) and in a benzo[h]quinoline-2-methylresorcinol complex. mdpi.comnih.gov The simulations were performed in the gas phase and in the crystalline phase to understand how the environment affects molecular behavior. mdpi.com

Key findings from such simulations include:

Dynamics of Hydrogen Bonds: CPMD can model the time evolution of hydrogen bonds, revealing their strength, stability, and the potential for proton transfer events. nih.gov

Vibrational Spectra: By applying Fourier transformation to the atomic velocities from the simulation, it is possible to compute vibrational spectra, which can be compared with experimental IR spectra. nih.gov

Conformational Changes: The simulation tracks the movement of all atoms, revealing conformational flexibility and transitions between different molecular shapes.

Applying CPMD to this compound could elucidate its behavior in different environments (e.g., in solution or in a solid state), the dynamics of its interaction with solvent molecules, and its conformational landscape at finite temperatures. mdpi.com

Investigation of Intra- and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The structure and properties of molecular materials are often governed by non-covalent interactions. For aromatic systems like this compound, hydrogen bonding and π-π stacking are particularly important.

Hydrogen Bonding: Although the this compound molecule itself cannot form strong intramolecular hydrogen bonds, its quinoline nitrogen and ester oxygen atoms can act as hydrogen bond acceptors. Computational studies on related benzo[h]quinoline complexes have used methods like CPMD to analyze the dynamics and strength of intermolecular hydrogen bonds, such as O-H···N interactions, in detail. mdpi.comnih.gov These simulations can calculate the potential of mean force for proton motion, providing insight into the energy landscape of the hydrogen bond. nih.gov

π-π Stacking: The large, planar aromatic surface of the benzo[h]quinoline core makes it highly susceptible to π-π stacking interactions. These interactions, where two aromatic rings are arranged in a face-to-face or face-to-edge manner, are crucial for the self-assembly and crystal packing of such molecules. rsc.orgrsc.org A search of the Cambridge Structural Database revealed that π-π stacking is a common feature in metal complexes of quinoline-based ligands, occurring in 69% of cases and often leading to the formation of dimeric species. rsc.org In crystals of spiropyrrolizine compounds containing a quinoline moiety, π-π interactions were identified as a key stabilizing force in the solid state. nih.gov Computational methods can quantify the geometry (e.g., centroid-to-centroid distance) and energy of these interactions, which are critical for predicting the crystal structure and material properties. nih.govacs.org

The table below summarizes typical geometrical parameters for π-stacking interactions found in quinoline-containing crystal structures.

Interaction TypeParameterTypical Value Range
Parallel DisplacedCentroid-Centroid Distance3.4 - 3.8 Å
Parallel DisplacedSlip Angle20 - 30°
T-shaped / Edge-to-FaceCentroid-Atom Distance~5.0 Å

Derivation of Quantum Chemical Descriptors and Reactivity Indices

From the energies of the frontier molecular orbitals (HOMO and LUMO) obtained from DFT calculations, a set of global reactivity descriptors, often called quantum chemical descriptors, can be derived. rsc.org These indices provide a quantitative measure of the chemical reactivity and stability of a molecule. researchgate.net

The primary descriptors include:

Ionization Potential (I): Approximated as I ≈ -EHOMO.

Electron Affinity (A): Approximated as A ≈ -ELUMO.

Electronegativity (χ): A measure of the ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Potential (μ): The negative of electronegativity (μ = -χ). It represents the escaping tendency of electrons from an equilibrium system.

Chemical Hardness (η): A measure of the resistance to charge transfer. It is calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Chemical Softness (S): The reciprocal of hardness (S = 1 / 2η).

Electrophilicity Index (ω): Measures the energy stabilization when the system acquires an additional electronic charge from the environment. It is defined as ω = μ² / 2η.

These descriptors have been successfully used to study the properties of various tunable quinoline derivatives. rsc.orgresearchgate.net Calculating these indices for this compound would allow for a quantitative comparison of its reactivity with other related heterocyclic compounds.

The following table presents these descriptors for the parent quinoline molecule, calculated from its HOMO and LUMO energies.

DescriptorFormulaValue for Quinoline (eV)
Ionization Potential (I)-EHOMO6.646
Electron Affinity (A)-ELUMO1.816
Electronegativity (χ)(I+A)/24.231
Chemical Potential (μ)-(I+A)/2-4.231
Chemical Hardness (η)(I-A)/22.415
Electrophilicity Index (ω)μ²/2η3.705

Chemical Reactivity and Functional Group Transformations

Alkylation and Acylation Reactions of the Benzo[h]quinoline (B1196314) and Ester Moieties

The chemical reactivity of Methyl benzo[h]quinoline-2-carboxylate is characterized by the distinct functionalities of its heterocyclic core and its ester group. The benzo[h]quinoline moiety, with its electron-rich aromatic system and a nucleophilic nitrogen atom, is the primary site for alkylation and acylation reactions.

N-Alkylation (Quaternization): The nitrogen atom of the quinoline (B57606) ring is susceptible to alkylation by electrophilic reagents such as alkyl halides. This reaction, known as quaternization, leads to the formation of benzo[h]quinolinium salts. For instance, the quaternization of related benzoquinoline systems with activated α-halocarbonyl compounds proceeds efficiently, forming a positively charged nitrogen center. nih.gov This increased electrophilicity in the heterocyclic ring can be exploited for subsequent reactions.

C-H Alkylation: Direct alkylation of the C-H bonds on the quinoline ring can be achieved using transition metal catalysis. Rhodium-catalyzed reactions, for example, have been shown to facilitate the ortho-alkylation of quinolines with olefins via C-H bond activation. acs.orgnih.gov While substitution is often directed to the position adjacent to the nitrogen, the specific regioselectivity on the benzo[h]quinoline system can be influenced by steric and electronic factors.

C-H Acylation: The benzo[h]quinoline core can undergo direct C(sp²)-H acylation. A notable method involves a palladium-catalyzed process that uses aldehydes as the acyl source and molecular oxygen as a green oxidant at room temperature. nih.gov This reaction allows for the introduction of a ketone functionality onto the aromatic backbone, demonstrating a modern approach to C-C bond formation without the need for pre-functionalized starting materials. nih.gov

Reactions involving the ester moiety are typically transformative rather than simple alkylations or acylations, and these are discussed in the subsequent section.

Table 1: Examples of Alkylation and Acylation Reactions on the Benzoquinoline Core This table is illustrative, based on reactions of related quinoline and benzoquinoline systems.

Reaction Type Reagent Example Catalyst/Conditions Product Type Citation(s)
N-Alkylation Phenacyl bromide Heat Benzo[h]quinolinium salt nih.gov
C-H Alkylation 3,3-dimethylbutene [RhCl(coe)₂]₂, PCy₃ 2-alkyl-benzo[h]quinoline nih.gov
C-H Acylation Benzaldehyde Pd(OAc)₂, O₂ Acyl-benzo[h]quinoline nih.gov

Subsequent Transformations of the Carboxylate Group

The methyl carboxylate group at the 2-position of the benzo[h]quinoline ring is a versatile functional handle that can be converted into a variety of other functionalities through standard organic transformations.

Hydrolysis: The ester can be hydrolyzed to the corresponding benzo[h]quinoline-2-carboxylic acid under either acidic or basic conditions. Basic hydrolysis, or saponification, involves treatment with a base like sodium hydroxide, followed by acidic workup to protonate the resulting carboxylate salt.

Amidation: The ester can be converted directly into an amide by reacting it with a primary or secondary amine. This process, known as aminolysis, often requires elevated temperatures or the use of a catalyst. Niobium(V) oxide (Nb₂O₅) has been shown to be an effective heterogeneous catalyst for the direct amidation of methyl esters with various amines. researchgate.net Alternatively, the carboxylic acid obtained from hydrolysis can be coupled with an amine using standard peptide coupling reagents, such as HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium), to form the amide bond under milder conditions. organic-chemistry.org

Reduction: The ester group can be reduced to a primary alcohol, (benzo[h]quinolin-2-yl)methanol. This transformation is typically accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent such as tetrahydrofuran (B95107) (THF).

Table 2: Summary of Carboxylate Group Transformations

Transformation Reagents Product Functional Group Product Name Example Citation(s)
Hydrolysis NaOH, H₂O then H₃O⁺ Carboxylic Acid Benzo[h]quinoline-2-carboxylic acid -
Amidation R₂NH, Nb₂O₅ (catalyst) Amide N-alkyl-benzo[h]quinoline-2-carboxamide researchgate.net
Reduction LiAlH₄, THF Primary Alcohol (Benzo[h]quinolin-2-yl)methanol -

Formation of Fused Heterocyclic Systems Containing Benzo[h]quinoline

The rigid, planar structure of the benzo[h]quinoline core makes it an excellent scaffold for the construction of more complex, fused polycyclic heterocyclic systems. These reactions typically involve building new rings onto the existing framework, often utilizing functional groups at adjacent positions.

Pyrroloquinolines: Fused pyrrole (B145914) rings can be constructed onto the benzoquinoline system. One established method involves the N-alkylation of a benzoquinoline derivative to form a quinolinium salt, which then generates a ylide in situ. This ylide can undergo a [3+2] dipolar cycloaddition reaction with a suitable dipolarophile, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), to yield a pyrrolobenzoquinoline cycloadduct. mdpi.com Another strategy involves the electrocyclization of a precursor containing a carbodiimide (B86325) moiety to construct the pyrrolo[2,3-c]quinoline framework. beilstein-journals.org

Thienoquinolines: Fused thiophene (B33073) rings can also be appended to the benzo[h]quinoline skeleton. For example, benzo[h]thieno[2,3-b]quinoline derivatives have been synthesized from a 2-mercaptobenzo[h]quinoline-3-carbaldehyde precursor, which undergoes cyclization with phenacyl bromides under basic conditions to form the fused thienoquinoline system. researchgate.net

These synthetic strategies highlight the utility of the benzo[h]quinoline scaffold in creating novel, extended π-systems with potential applications in materials science and medicinal chemistry. nih.gov

Table 3: Examples of Fused Heterocyclic Systems from Benzoquinoline Precursors

Fused System Synthetic Strategy Key Precursor Resulting Ring System Citation(s)
Pyrrolo[c]benzo[h]quinoline [3+2] Dipolar Cycloaddition Benzo[h]quinolinium ylide Pyrrole fused to quinoline mdpi.com
Thieno[2,3-b]benzo[h]quinoline Condensation/Cyclization 2-Mercaptobenzo[h]quinoline Thiophene fused to quinoline researchgate.net

Substituent Effects on Reactivity Patterns and Selectivity

The reactivity and regioselectivity of reactions involving this compound are significantly influenced by the electronic properties of any additional substituents on the aromatic rings. These substituents can modulate the electron density of the π-system and the nucleophilicity of the quinoline nitrogen.

Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), or halo (-Cl, -Br) groups decrease the electron density of the benzo[h]quinoline ring system. This deactivation makes the ring less susceptible to electrophilic attack but more prone to nucleophilic aromatic substitution. In palladium-catalyzed C-H functionalization reactions, EWGs on the quinoline ring have been observed to give better yields compared to electron-donating groups. mdpi.com

Electron-Donating Groups (EDGs): Substituents like alkyl (-R) or alkoxy (-OR) groups increase the electron density of the ring system. This activation enhances the rate of electrophilic aromatic substitution and increases the nucleophilicity of the nitrogen atom. However, it can decrease reactivity in reactions that favor electron-poor substrates. nih.gov

The position of the substituent also plays a critical role in directing the outcome of a reaction (regioselectivity). For example, in the alkylation of substituted quinolin-2(1H)-ones, the presence of a substituent at the 8-position exclusively directs the reaction to O-alkylation, whereas substituents at other positions can yield a mixture of N- and O-alkylated products. researchgate.net This demonstrates that steric hindrance and localized electronic effects can override the general activating or deactivating nature of a group to control reaction selectivity.

C(sp²)-Br Bond Activation and Subsequent Functionalization

For targeted modifications of the benzo[h]quinoline core, a common and powerful strategy involves the introduction of a bromine atom onto the aromatic ring, followed by its subsequent functionalization via transition metal-catalyzed cross-coupling reactions. This approach utilizes the activation of the stable carbon(sp²)-bromine bond.

A bromo-derivative, such as 5-bromo-benzo[h]quinoline, serves as a versatile precursor for forming new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. researchgate.net The C-Br bond is readily activated by a low-valent palladium(0) catalyst in a process called oxidative addition, forming an organopalladium(II) intermediate. nobelprize.org This intermediate can then react with a variety of coupling partners in well-established named reactions.

Suzuki Coupling: Reaction with an organoboron reagent (e.g., an arylboronic acid) to form C-C bonds. nobelprize.orgbeilstein-journals.org

Sonogashira Coupling: Reaction with a terminal alkyne to form C-C triple bonds, introducing alkynyl moieties. researchgate.netbeilstein-journals.org

Heck Coupling: Reaction with an alkene to form a new C-C bond with a vinyl group.

Buchwald-Hartwig Amination: Reaction with an amine to form C-N bonds.

These reactions are highly valued for their functional group tolerance and reliability, allowing for the late-stage diversification of the benzo[h]quinoline scaffold to build complex molecular architectures. researchgate.netresearchgate.netnih.gov

Table 4: Common Palladium-Catalyzed Cross-Coupling Reactions on a Bromo-Benzo[h]quinoline Scaffold

Reaction Name Coupling Partner Bond Formed Product Type Citation(s)
Suzuki Coupling Ar-B(OH)₂ C(aryl)-C(aryl) Aryl-substituted benzo[h]quinoline nobelprize.orgbeilstein-journals.org
Sonogashira Coupling R-C≡CH C(aryl)-C(alkynyl) Alkynyl-substituted benzo[h]quinoline researchgate.netbeilstein-journals.org
Buchwald-Hartwig R₂NH C(aryl)-N Amino-substituted benzo[h]quinoline researchgate.net

Applications in Advanced Chemical Sciences and Materials Technology

Ligand Design and Coordination Chemistry for Metal Complexes

The unique structural framework of methyl benzo[h]quinoline-2-carboxylate, featuring a nitrogen atom within the quinoline (B57606) ring system and an ester group, positions it as a versatile ligand in coordination chemistry. While extensive research on its complexes with a wide array of metals is still an emerging field, the foundational principles of its coordinating behavior can be inferred from related quinoline carboxylate systems.

The nitrogen atom of the benzo[h]quinoline (B1196314) moiety typically acts as a primary coordination site. The molecule can function as a bidentate ligand, coordinating to a metal center through both the quinoline nitrogen and the carbonyl oxygen of the ester group. This chelation forms a stable five-membered ring, enhancing the thermodynamic stability of the resulting metal complex. The specific metals targeted for complexation, such as Copper(I), Iridium(III), Zinc(II), and Lead(II), are chosen for their unique electronic and photophysical properties that can be modulated by the ligand environment.

Table 1: Potential Coordination Modes of this compound

Coordination ModeCoordinating AtomsPotential Metal IonsResulting Complex Geometry
MonodentateN (quinoline)Cu(I), Zn(II), Pb(II)Varies (e.g., Tetrahedral, Square Planar)
Bidentate (N,O-chelate)N (quinoline), O (carbonyl)Cu(I), Ir(III), Zn(II), Pb(II)Varies (e.g., Octahedral, Square Pyramidal)

Development of Fluorescent and Optoelectronic Materials

Quinoline derivatives are well-regarded for their inherent luminescent properties, making them valuable components in the development of advanced materials for optoelectronic applications, including Organic Light-Emitting Devices (OLEDs). The extended π-conjugated system of the benzo[h]quinoline core in this compound is expected to give rise to significant fluorescence.

The photophysical properties, such as absorption and emission wavelengths, fluorescence quantum yield, and lifetime, are critical parameters that determine the suitability of this compound for use in OLEDs. These properties are highly sensitive to the molecular environment and can be fine-tuned through chemical modification or by coordinating the molecule to metal ions. For instance, the formation of metal complexes, particularly with heavy metals like Iridium(III), can promote phosphorescence, which is a key mechanism for achieving high efficiencies in OLEDs.

In the context of OLEDs, this compound could potentially be used as an emissive dopant in a host material or as a component of the emissive layer itself. The performance of such devices would be evaluated based on metrics like external quantum efficiency (EQE), luminous efficiency, and color coordinates (CIE).

Role in Catalysis and Organocatalysis

The application of quinoline-based ligands in catalysis is a well-established field. The nitrogen atom in the quinoline ring can coordinate to a metal center, influencing its catalytic activity by modifying its electronic properties and steric environment. This compound, when used as a ligand, could support a variety of metal-catalyzed reactions.

Furthermore, the concept of incorporating such molecules into nanocatalyst systems is a promising avenue. For example, the compound could be anchored to the surface of nanoparticles, creating a heterogeneous catalyst. This approach combines the specific catalytic activity of the molecular complex with the advantages of nanomaterials, such as high surface area and ease of separation from the reaction mixture.

In the realm of organocatalysis, the quinoline nitrogen possesses a basic character that could be exploited in reactions requiring a Lewis base. While direct applications of this compound as an organocatalyst are not widely reported, its structural motifs are present in various known organocatalytic scaffolds.

Construction of Supramolecular Assemblies and Nanoarchitectures

Supramolecular chemistry involves the assembly of molecules into larger, well-defined structures through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. The planar aromatic structure of this compound makes it an excellent candidate for constructing such assemblies.

The extended aromatic surface facilitates π-π stacking interactions, leading to the formation of one-dimensional columns or two-dimensional sheets. The ester group can participate in hydrogen bonding if suitable donor molecules are present. By carefully selecting complementary molecules or by modifying the peripheral structure of the benzo[h]quinoline core, it is possible to direct the self-assembly process to create complex nanoarchitectures with enhanced electronic or photophysical properties. These organized structures can exhibit properties that are distinct from the individual molecules, opening up possibilities for new materials with tailored functions.

Applications as pH Indicators and Chemical Sensors

The fluorescence of many quinoline derivatives is known to be sensitive to the local chemical environment, particularly pH. The nitrogen atom in the benzo[h]quinoline ring can be protonated under acidic conditions, which can significantly alter the electronic structure of the molecule and, consequently, its photophysical properties. This change in fluorescence intensity or wavelength upon protonation forms the basis for its potential application as a pH indicator.

Beyond pH sensing, the molecule could be designed to act as a chemosensor for specific ions or molecules. This typically involves incorporating a recognition site that can selectively bind to a target analyte. Upon binding, a measurable change in the optical properties (color or fluorescence) of the benzo[h]quinoline unit would signal the presence of the analyte. The ester group could also be chemically modified to introduce specific binding functionalities, enhancing the selectivity and sensitivity of the sensor.

Structural Influence on Electronic and Reactive Properties Chemical Structure Property Relationships

Correlation of Molecular Geometry and Conformational Changes with Electronic Transitions

The electronic transitions in aromatic systems like Methyl benzo[h]quinoline-2-carboxylate are highly sensitive to the molecule's geometry. The planar, rigid structure of the benzo[h]quinoline (B1196314) core creates an extended π-conjugated system, which is the primary determinant of its electronic absorption properties. Theoretical studies, often employing Density Functional Theory (DFT), are used to optimize the ground-state geometry and calculate the energies of molecular orbitals. nih.gov

Electronic transitions typically occur from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) or other higher-energy unoccupied orbitals. For benzo[h]quinoline derivatives, these transitions are often characterized as π-π* transitions, localized within the conjugated aromatic system. nih.gov For instance, new benzo[h]quinolin-10-ol derivatives exhibit absorption bands between 260 and 360 nm that are assigned to these π-π* electronic excitations. nih.gov

Conformational changes, even subtle ones, can significantly impact these transitions. For this compound, rotation around the single bond connecting the carboxylate group to the quinoline (B57606) ring can alter the degree of orbital overlap. This change in conformation affects the energy levels of the molecular orbitals and, consequently, the wavelength and intensity of the UV-Vis absorption bands. A more planar conformation generally leads to a more delocalized π-system, resulting in a lower energy transition (a bathochromic or red shift).

Furthermore, intermolecular interactions, such as hydrogen bonding, can influence the molecular geometry and electronic structure. nih.gov The formation of complexes or self-assembled structures can lead to shifts in electronic transitions, providing insight into how the molecule's environment affects its properties. nih.gov Computational studies can model these interactions and predict their effect on the UV-Vis spectra. nih.gov

A second type of transition, intramolecular charge transfer (ICT), can also occur, particularly if the molecule contains both electron-donating and electron-withdrawing groups. nih.gov In these cases, the absorption of light promotes the transfer of electron density from one part of the molecule to another. The energy of this transition is highly dependent on the geometry and the electronic coupling between the donor and acceptor moieties. nih.gov

Impact of Substituents on Electronic Structure, Reactivity, and Regioselectivity

Substituents on the benzo[h]quinoline framework play a critical role in modulating its electronic structure, which in turn governs its reactivity and the regioselectivity of chemical reactions. The methyl carboxylate group (-COOCH₃) at the C2 position of the parent compound is an electron-withdrawing group. This group deactivates the quinoline ring towards electrophilic substitution by withdrawing electron density.

The influence of different substituents on the reactivity of quinoline systems has been documented. Generally, electron-donating groups (EDGs) enhance reactivity towards electrophiles, while electron-withdrawing groups (EWGs) decrease it. nih.gov In the synthesis of 2-heteroaromatic quinolines from 2-styrylanilines, substrates with electron-donating groups showed better reactivity than those with electron-withdrawing groups. nih.gov Conversely, EWGs can make the ring system more susceptible to nucleophilic attack.

The position of the substituent is crucial for directing incoming reagents to a specific location (regioselectivity). The functionalization of quinolines can be directed to nearly any position on the ring system depending on the existing substituents and the choice of catalyst. researchgate.net The methyl carboxylate group at C2 would be expected to influence the regioselectivity of further substitutions. For example, in Friedländer quinoline synthesis, the nature and position of substituents on the reactants can lead to the formation of different regioisomers. researchgate.net

The reactivity of substituents themselves can also be a key feature. For instance, the selective transformation of substituent groups on a trisubstituted benzo[h]quinoline system allows for the synthesis of new derivatives with different properties. nih.gov In a related system, the regioselectivity of the methylation of a methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate was studied, revealing the formation of both O- and N-methylation products, with the ratio depending on reaction conditions. mdpi.com This highlights how the electronic environment created by existing substituents directs the outcome of a reaction.

Structure-Photophysical Property Correlations in Benzo[h]quinoline Systems

The photophysical properties of benzo[h]quinoline derivatives—such as absorption, fluorescence, and phosphorescence—are strongly correlated with their molecular structure. The inherent rigidity and planarity of the fused aromatic rings create a favorable scaffold for luminescence. researchgate.net

The extension of the π-conjugated system, for example by adding more fused aromatic rings, typically results in a bathochromic (red) shift in both the absorption and emission spectra. researchgate.net This is because a larger conjugated system lowers the HOMO-LUMO energy gap. The introduction of various substituents can also fine-tune these properties. In a study of new benzo[h]quinolin-10-ol derivatives, the addition of one or two 2-cyanoacrylic acid units (strong electron-withdrawing groups) led to distinct changes in their optical properties. nih.gov The presence of these groups, combined with the electron-donating 10-hydroxy group, creates a donor-acceptor system that gives rise to an intramolecular charge transfer (ICT) band at lower energies (longer wavelengths) in the absorption spectrum. nih.gov

The table below summarizes the photophysical data for two such derivatives in different solvents, illustrating the effect of an additional substituent and solvent polarity on the absorption (λabs) and emission (λem) maxima.

CompoundSolventλabs [nm]λem [nm]Stokes Shift [cm⁻¹]
1a MeOH278, 328, 3915577850
1a DMF280, 330, 4015867710
2a MeOH280, 354, 4076107800
2a DMF284, 357, 4206327400
Data sourced from a study on 10-hydroxybenzo[h]quinoline (B48255) derivatives, where 1a has one and 2a has two 2-cyanoacrylic acid units. nih.gov

The Stokes shift, which is the difference in energy between the absorption and emission maxima, is also an important property. Large Stokes shifts, as seen in the table, are often indicative of a significant change in geometry or electronic structure between the ground and excited states, a characteristic feature of ICT processes. nih.gov

Furthermore, some benzo[h]quinoline systems have been shown to exhibit photochromism, the reversible transformation between two forms having different absorption spectra upon exposure to electromagnetic radiation. researchgate.net This property is highly dependent on the specific structural features that allow for a light-induced conformational or electronic change. The interplay between the rigid benzo[h]quinoline core and specifically designed photo-responsive substituents is key to achieving such behavior. researchgate.net

Emerging Research Frontiers and Future Perspectives in Benzo H Quinoline 2 Carboxylate Chemistry

Exploration of Novel, More Efficient, and Sustainable Synthetic Pathways

The synthesis of the benzo[h]quinoline (B1196314) scaffold and its derivatives, including methyl benzo[h]quinoline-2-carboxylate, is an area of active research, with a focus on improving efficiency, sustainability, and access to novel substitution patterns. Traditional methods like the Skraup and Doebner-von Miller reactions often require harsh conditions, prompting the development of more sophisticated and environmentally benign protocols. researchgate.netnih.gov

Recent strategies have emphasized one-pot reactions, multicomponent reactions (MCRs), and the use of modern energy sources to streamline synthetic processes. For instance, a one-pot protocol for synthesizing quinoline-2-carboxylates has been developed starting from β-nitroacrylates and 2-aminobenzaldehydes, proceeding through an aza-Michael addition and an intramolecular Henry reaction under promoter-free and solvent-free conditions. researchgate.net Another approach involves a three-component reaction for synthesizing benzo[f]quinolines, highlighting the efficiency of MCRs in building molecular complexity rapidly. researchgate.net The application of microwave (MW) and ultrasound (US) irradiation has been shown to offer significant advantages over conventional thermal heating (TH) for the synthesis of benzo[c]quinoline derivatives. mdpi.com These methods lead to improved yields, substantially reduced reaction times (from hours to minutes), and a decrease in solvent and energy consumption, aligning with the principles of green chemistry. mdpi.com

A novel synthetic pathway to uniquely 2,3,4-trisubstituted benzo[h]quinolines has been developed from pentachloro-2-nitro-1,3-butadiene and mercaptoacetic acid esters. mdpi.comnih.gov This cascade reaction proceeds through a base-promoted interaction with naphthalen-1-amine and subsequent cyclization. mdpi.comnih.gov The process can be performed as a one-pot reaction or a more efficient two-step sequence where an intermediate is isolated, leading to yields of up to 93%. mdpi.comnih.gov Such methods provide access to highly functionalized benzo[h]quinolines that are otherwise difficult to obtain. mdpi.com Furthermore, metal-free strategies, such as the iodine-mediated functionalization of C(sp³)–H bonds and tandem cyclization of 2-methylquinolines with 2-styrylanilines, offer an environmentally friendly route to valuable quinoline (B57606) derivatives. acs.orgnih.gov

MethodKey FeaturesAdvantagesRef.
One-Pot Aza-Michael/Henry CascadeStarts from β-nitroacrylates and 2-aminobenzaldehydes.Promoter-free, solvent-free initial step, high efficiency. researchgate.net
Microwave/Ultrasound-Assisted SynthesisUse of MW/US irradiation for cycloaddition reactions.Reduced reaction time, increased yields, lower energy consumption. mdpi.com
Nitrobutadiene-Based Cascade ReactionEmploys pentachloro-2-nitro-1,3-butadiene and naphthalen-1-amine.Access to unique 2,3,4-trisubstituted benzo[h]quinolines; high yields. mdpi.comnih.gov
Metal-Free C-H FunctionalizationIodine-mediated reaction of 2-methylquinolines and 2-styrylanilines.Avoids transition metals, mild conditions, good functional group tolerance. acs.orgnih.gov

Design of Advanced Catalytic Systems Incorporating Benzo[h]quinoline Motifs

The rigid, planar structure and the presence of a nitrogen atom make the benzo[h]quinoline framework an excellent scaffold for designing ligands for transition metal catalysis. The focus in this frontier is on creating sophisticated catalytic systems with enhanced activity, selectivity, and stability. Benzo[h]quinoline-based ligands have been successfully incorporated into ruthenium (Ru) and osmium (Os) complexes, which serve as highly efficient catalysts for processes like the transfer hydrogenation of ketones. nih.gov These pincer-type complexes can achieve remarkable turnover frequencies (TOF), demonstrating the potential of the benzo[h]quinoline motif in catalyst design. nih.gov

A significant area of development is the site-selective C-H functionalization of the quinoline core itself, which relies on advanced transition-metal catalytic systems. acs.org While functionalization at the C2 position is common, recent research has targeted the more challenging distal positions (C3, C4, etc.), which requires catalysts capable of overcoming the inherent reactivity of the heterocycle. nih.gov For example, iridium-based catalytic systems have been developed for the C3-borylation of quinolines, a sterically controlled transformation. nih.gov Similarly, palladium catalysts paired with specific ligands like 1,10-phenanthroline (B135089) have been used for C3-H arylation. nih.gov The benzo[h]quinoline ligand itself can direct C-H activation, where the nitrogen atom acts as a directing group, facilitating the formation of cyclometalated complexes with metals like palladium. researchgate.net The electronic and steric properties of the benzo[h]quinoline ligand can be fine-tuned by adding substituents, which in turn modulates the stability and reactivity of the resulting metal complexes. researchgate.net The ultimate goal is to design catalysts that can selectively functionalize any desired position on the benzo[h]quinoline ring, providing rapid access to a diverse range of derivatives.

Catalyst SystemMetalApplicationKey FeatureRef.
Pincer ComplexesRu, OsTransfer hydrogenation of ketonesHigh turnover frequencies (TOF) up to 1.8x10⁶ h⁻¹ nih.gov
[Ir(cod)(OMe)]₂/dtbpyIrC3-borylation of quinolinesSterically-controlled regioselectivity nih.gov
Pd(OAc)₂/phenanthrolinePdC3-arylation of pyridines/quinolinesNon-directed C-H functionalization nih.gov
[PdCl₂(L)] (L=benzo[h]quinoline)PdC-H activation studiesLigand directs cyclometalation researchgate.net

Predictive Modeling and Machine Learning Applications in Synthesis and Design of Benzo[h]quinoline Derivatives

The integration of computational tools, particularly predictive modeling and machine learning (ML), is revolutionizing the synthesis and design of complex molecules like benzo[h]quinoline derivatives. These approaches accelerate the discovery process by predicting reaction outcomes, identifying promising molecular candidates, and guiding synthetic efforts toward compounds with desired properties. researchgate.netacs.org

Machine learning models are being developed to predict the reactive sites of electrophilic aromatic substitutions on quinoline derivatives with high accuracy. researchgate.net By analyzing features derived from quantum mechanics, these models can identify the most likely position for a chemical reaction to occur, saving significant time and resources in exploratory synthesis. researchgate.net In the context of drug discovery and materials science, ML algorithms can screen vast virtual libraries of compounds to prioritize synthetic targets. acs.org For instance, an ML model trained on potencies predicted by advanced computational methods like Free Energy Perturbation (FEP+) can effectively guide the selection of candidates for synthesis. acs.org

Integration of this compound into Responsive Materials and Smart Systems

The unique photophysical and electronic properties of the extended π-conjugated system in benzo[h]quinolines make them attractive building blocks for advanced functional materials. Research is emerging on integrating these motifs into responsive materials and "smart" systems that can react to external stimuli like light, heat, or chemical changes.

A key application area is in optoelectronics, particularly in organic light-emitting devices (OLEDs). nih.gov While much of the initial work has focused on the related benzo[f]quinoline (B1222042) scaffold, the principles are transferable. mdpi.comnih.gov The benzoquinoline core can act as an electron-transporting unit in bipolar host materials for phosphorescent OLEDs (PHOLEDs), contributing to the device's thermal stability and efficiency. mdpi.com The ester functionality in this compound could be used to tune solubility and film-forming properties or as a handle for further functionalization to optimize electronic characteristics.

Fundamental Studies on Excited State Dynamics and Photochemical Reactivity

Understanding the fundamental behavior of benzo[h]quinoline derivatives upon light absorption is crucial for their application in photochemistry, materials science, and biology. Research in this area focuses on mapping the complex processes that occur in the electronically excited state, such as energy relaxation, charge transfer, and photochemical reactions.

A significant body of work has been dedicated to studying the excited-state intramolecular proton transfer (ESIPT) in 10-hydroxybenzo[h]quinoline (B48255) (HBQ). researchgate.netdoi.org Upon photoexcitation, this molecule undergoes an ultrafast, essentially barrierless proton transfer from the hydroxyl group to the quinoline nitrogen. researchgate.netnih.gov This process occurs on a femtosecond timescale (10-15 fs) and results in the formation of a keto tautomer, which is responsible for the observed fluorescence with a large Stokes shift. researchgate.netchemrxiv.org Time-dependent density functional theory (TD-DFT) calculations and high-dimensional quantum dynamics simulations have been used to model the potential energy surfaces and elucidate the reaction mechanism, revealing the critical role of specific vibrational modes coupled to the proton motion. doi.orgchemrxiv.org

Beyond ESIPT, the photochemical reactivity of the quinoline core itself is being explored. Visible-light-mediated reactions offer a green and efficient way to functionalize the heterocycle. For example, a photochemical method for the direct C-H hydroxyalkylation of quinolines has been developed. nih.govresearchgate.net This process utilizes the excited-state reactivity of 4-acyl-1,4-dihydropyridines to generate acyl radicals, which then add to the quinoline ring. nih.gov This strategy avoids the need for external oxidants typical of classical Minisci-type reactions and unlocks a unique reactivity pattern. nih.gov Such fundamental studies provide the mechanistic insights needed to design novel photosensitive materials and control chemical reactions with light.

Compound FamilyPhenomenon StudiedTimescale/Key FindingMethodRef.
10-Hydroxybenzo[h]quinoline (HBQ)Excited-State Intramolecular Proton Transfer (ESIPT)~10-15 fs, essentially barrierlessFemtosecond spectroscopy, TD-DFT researchgate.netchemrxiv.org
Quinolines/IsoquinolinesPhotochemical C-H HydroxyalkylationVisible light-mediated radical reactionPhotochemistry, Mechanistic experiments nih.govresearchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.